
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as DMSO, is a widely used solvent in scientific research. It has a variety of applications in the fields of biochemistry, pharmacology, and medicine. DMSO is a colorless and odorless liquid that is highly polar and water-soluble.
Wirkmechanismus
The mechanism of action of N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is not fully understood. It is believed that N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can penetrate cell membranes and interact with proteins and nucleic acids. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also disrupt hydrogen bonding and van der Waals interactions between molecules, leading to changes in protein conformation and activity.
Biochemical and Physiological Effects:
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also act as a free radical scavenger and protect cells from oxidative stress. Additionally, N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have anti-cancer properties and can induce cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has several advantages as a solvent in lab experiments. It is highly polar and can dissolve a wide range of compounds. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is also relatively non-toxic and has low volatility, making it a safe solvent to work with. However, N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also have limitations in lab experiments. It can interfere with some assays, leading to false positive or false negative results. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also be cytotoxic at high concentrations, leading to cell death.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of research is the development of new N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide derivatives with improved solubility and selectivity for specific compounds. Another area of research is the investigation of the mechanism of action of N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide and its interaction with proteins and nucleic acids. Additionally, research on the use of N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide as a drug delivery vehicle and its potential therapeutic applications is an area of interest.
Synthesemethoden
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting dimethyl sulfate with sodium sulfonate in the presence of a base. The reaction produces N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide and sodium sulfate as a byproduct. The synthesis method is relatively simple and cost-effective, making N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide a widely available solvent in the scientific community.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is commonly used as a solvent for a variety of compounds in scientific research. It has been used in the synthesis of peptides, proteins, and nucleic acids. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is also used as a cryoprotectant for cell lines and tissues. It has been shown to improve the viability of cells during freezing and thawing processes. Additionally, N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is used as a vehicle for drug delivery in pharmacology research.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-17(5-2)16(19)15-12-14(7-6-13(15)3)23(20,21)18-8-10-22-11-9-18/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILBUYGJIKURGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
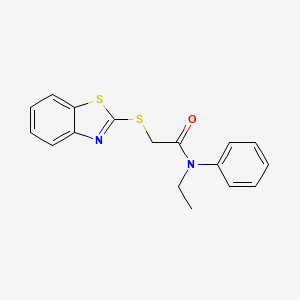
![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)

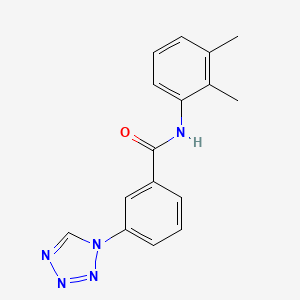
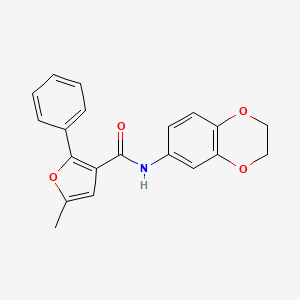

![5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5784974.png)
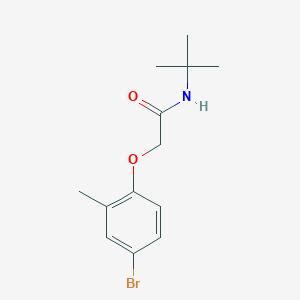
![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
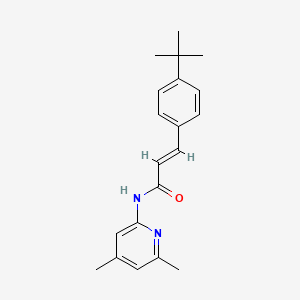
![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)

![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)